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Compound of Interest

Compound Name: 3-Thienylmethylamine

Cat. No.: B1225077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-
thienylmethylamine. Due to the limited availability of published experimental spectra for this

specific compound, this guide presents a detailed predicted analysis based on established

spectroscopic principles and data from analogous structures. This document is intended to

serve as a valuable resource for the identification, characterization, and quality control of 3-
thienylmethylamine in research and development settings.

Chemical Structure and Properties
IUPAC Name: (Thiophen-3-yl)methanamine[1]

Molecular Formula: C₅H₇NS[1]

Molecular Weight: 113.18 g/mol [1]

CAS Number: 27757-86-4[1]

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 3-thienylmethylamine.

These predictions are based on the analysis of its functional groups (a primary amine and a 3-
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substituted thiophene ring) and typical chemical shift and absorption frequency ranges from

established spectroscopic databases.

Infrared (IR) Spectroscopy
Table 1: Predicted Infrared (IR) Absorption Bands for 3-Thienylmethylamine

Wavenumber (cm⁻¹) Intensity Assignment

3400-3250 Medium
N-H stretch (primary amine,

two bands)[2]

3100-3000 Medium
C-H stretch (aromatic,

thiophene ring)[3]

2960-2850 Medium C-H stretch (aliphatic, -CH₂-)

1650-1580 Medium N-H bend (primary amine)[2]

1500-1400 Medium to Strong C=C stretch (thiophene ring)

1250-1020 Medium C-N stretch (aliphatic amine)[2]

910-665 Strong, Broad N-H wag (primary amine)[2]

~875, ~780, ~700 Strong
C-H out-of-plane bend (3-

substituted thiophene)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for 3-Thienylmethylamine
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.3 dd 1H H-5 (thiophene)

~7.1 m 1H H-2 (thiophene)

~7.0 m 1H H-4 (thiophene)

~3.9 s 2H -CH₂-

~1.5 br s 2H -NH₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts for thiophene protons can be

influenced by the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Thienylmethylamine

Chemical Shift (δ, ppm) Assignment

~142 C-3 (thiophene)

~128 C-5 (thiophene)

~125 C-2 (thiophene)

~121 C-4 (thiophene)

~42 -CH₂-

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments for 3-Thienylmethylamine
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m/z Ion

113 [M]⁺ (Molecular Ion)

112 [M-H]⁺

96 [M-NH₃]⁺

84 [C₄H₄S]⁺ (Thienyl cation)

30 [CH₂NH₂]⁺

Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic

data for 3-thienylmethylamine.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a liquid sample like 3-thienylmethylamine, a thin film can be

prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) plates. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a

drop of the sample is placed directly onto the ATR crystal.

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize

interference from atmospheric water and carbon dioxide.

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR

crystal) is recorded.

Sample Spectrum: The prepared sample is placed in the spectrometer, and the sample

spectrum is recorded.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final infrared spectrum. The data is typically plotted

as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 3-thienylmethylamine is dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), is added.

Instrument Tuning: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. The magnetic field homogeneity is optimized by shimming.

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key

parameters include the spectral width, acquisition time, and relaxation delay.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This typically

requires a larger number of scans than ¹H NMR due to the lower natural abundance of the

¹³C isotope.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

TMS signal (0 ppm). The integrals of the ¹H NMR signals are calculated to determine the

relative number of protons.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 3-thienylmethylamine in a volatile solvent (e.g.,

methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion

or after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common

technique that involves bombarding the sample with a high-energy electron beam, leading to

the formation of a molecular ion and characteristic fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Interpretation: The molecular ion peak confirms the molecular weight of the compound.

The fragmentation pattern provides structural information by identifying the masses of stable
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Caption: A general workflow for the spectroscopic analysis of 3-thienylmethylamine.

Plausible Mass Spectrometry Fragmentation of 3-
Thienylmethylamine
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Caption: A plausible fragmentation pathway for 3-thienylmethylamine in mass spectrometry.

¹H NMR Environments of 3-Thienylmethylamine
Caption: A diagram illustrating the distinct proton environments and potential correlations in the

¹H NMR spectrum of 3-thienylmethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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